Einecs 282-580-7
Description
Historical Context of the Chemical Compound's Emergence in Academic Discourse
The emergence of 4,4'-Biphenyldisulfonyl chloride in academic and industrial research can be traced back to the mid-20th century, with significant developments in polymer chemistry. A key milestone in its history is a patent filed in 1968, which detailed a process for its production. google.com This indicates that by this period, its utility as a bifunctional compound was recognized, particularly for creating high-melting-point linear polymers through reactions with bifunctional alcohols, phenols, and diamines. google.com Early research highlighted its role as a crosslinking agent. For instance, it was investigated for curing polyphenylenes, where the thermal elimination of sulfur dioxide from the resulting sulfone bridges was expected to form direct carbon-carbon bonds between polymer chains, enhancing the material's thermal stability. dtic.mil
Scope and Significance of Current Research on the Chemical Compound
Current research on 4,4'-Biphenyldisulfonyl chloride is diverse, with significant applications in materials science and medicinal chemistry. In materials science, it is a crucial monomer for the synthesis of high-performance polymers, such as poly(arylene ether sulfone)s. These polymers are valued for their thermal stability and dielectric properties. The compound's rigid biphenyl (B1667301) backbone and the presence of sulfonyl groups contribute to the desirable properties of the resulting materials, including enhanced proton conductivity in sulfonated copolymers used for proton-exchange membranes.
In the realm of medicinal chemistry, 4,4'-Biphenyldisulfonyl chloride serves as a scaffold for the synthesis of novel bioactive molecules. For example, it has been used to create bis-sulfonamides that act as inhibitors of carbonic anhydrase isozymes, which are implicated in certain types of cancer. nih.gov Research has shown that these derivatives can exhibit cytotoxic activity against various cancer cell lines. nih.gov Furthermore, it is utilized in the synthesis of C2-symmetric sulfonamides which can act as organocatalysts in enantioselective reactions, mimicking enzymatic processes. sigmaaldrich.com The compound is also employed in photochemical reactions with organocobaloximes to synthesize symmetrical disulfones. asianpubs.org
Fundamental Concepts and Theoretical Frameworks Pertinent to the Chemical Compound's Study
The study of 4,4'-Biphenyldisulfonyl chloride is grounded in several fundamental chemical concepts. Its synthesis and reactivity are primarily understood through the principles of electrophilic aromatic substitution. The introduction of the sulfonyl chloride groups onto the biphenyl backbone is a key synthetic step. The reactivity of the sulfonyl chloride groups themselves is central to its application, as they readily undergo nucleophilic substitution with a variety of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides and sulfonate esters, respectively. google.comnih.gov
The theoretical framework for its use in polymer chemistry is based on step-growth polymerization, where its bifunctional nature allows for the formation of long polymer chains. The properties of the resulting polymers are explained by structure-property relationships, where the rigidity of the biphenyl unit and the polarity of the sulfonyl groups are key determinants of the material's thermal and mechanical properties. In medicinal chemistry, its application is guided by principles of rational drug design and the study of structure-activity relationships, where modifications to the core structure are made to optimize biological activity. nih.gov
Data Tables
Physicochemical Properties of 4,4'-Biphenyldisulfonyl chloride
| Property | Value | Source |
| Molecular Formula | C12H8Cl2O4S2 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 351.23 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 205-208 °C | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 3406-84-6 | sigmaaldrich.comsigmaaldrich.com |
| EC Number | 222-293-6 | sigmaaldrich.comsigmaaldrich.com |
| InChI Key | OTFAWEIFBPUXOH-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |
Structure
3D Structure of Parent
Properties
CAS No. |
84255-32-3 |
|---|---|
Molecular Formula |
C22H33N3O4S2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid;piperidine |
InChI |
InChI=1S/C17H22N2O4S2.C5H11N/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3;1-2-4-6-5-3-1/h4-9,14,18H,10-11H2,1-3H3,(H,20,21);6H,1-5H2/t14-;/m0./s1 |
InChI Key |
CYWQGVOVQFVYJN-UQKRIMTDSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCSC)C(=O)O.C1CCNCC1 |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O.C1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Production Pathways of the Chemical Compound
Established Synthetic Routes for the Chemical Compound
The synthesis of 2-Ethyl-2-adamantyl methacrylate (B99206) is primarily achieved through the esterification or transesterification of 2-ethyl-2-adamantanol (B87108). Several well-documented routes have been established, differing in their choice of acylating agent and reaction conditions.
One common and direct method involves the reaction of 2-ethyl-2-adamantanol with methacryloyl chloride. researchgate.net This approach is often favored as it avoids the production of water as a byproduct, simplifying the purification process. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Another established route is the transesterification reaction between 2-ethyl-2-adamantanol and a methacrylate ester, such as vinyl methacrylate or methyl methacrylate. jq-molecular.com A notable example involves reacting 2-ethyladamantanol with vinyl methacrylate in the presence of a basic ion exchange resin and a polymerization inhibitor. jq-molecular.comchemicalbook.com This method has been reported to achieve high yields.
A third significant pathway starts from adamantanone. google.comgoogle.com This multi-step process first involves the formation of 2-ethyl-2-adamantanol through a Grignard-type reaction with an ethylating agent like bromoethane (B45996) in the presence of a metal such as lithium. google.comgoogle.com The resulting alcohol intermediate is then reacted with an acylating agent like methacryloyl chloride to yield the final product. google.com This route is particularly relevant for industrial-scale production as it starts from a more basic raw material.
Table 1: Comparison of Established Synthetic Routes
| Starting Materials | Key Reagents | Typical Yield | Reference |
|---|---|---|---|
| 2-ethyladamantanol, Vinyl methacrylate | Basic ion exchange resin, n-hexane | 93.45% | jq-molecular.comchemicalbook.com |
| 2-ethyladamantanol, Methacryloyl chloride | Pyridine (B92270), 1,4-diazabicyclo[2.2.2]octane (DABCO) | Good yields | researchgate.net |
| Adamantanone, Bromoethane, Methacryloyl chloride | Metal (e.g., Magnesium or Lithium), Anhydrous solvent | High yield | google.comgoogle.com |
Novel Approaches in the Chemical Compound's Synthesis
Research into the synthesis of 2-Ethyl-2-adamantyl methacrylate continues to evolve, with a focus on improving efficiency, safety, and sustainability. Novel approaches incorporate principles of green chemistry and advanced catalytic methods.
Green Chemistry Principles in Chemical Compound Production
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org Its principles are increasingly being applied to the synthesis of specialty monomers like 2-Ethyl-2-adamantyl methacrylate. Key principles include waste prevention, maximizing atom economy, and using safer solvents and catalytic reagents. nih.govedu.krd
In the context of this compound's synthesis, applying green chemistry could involve:
Safer Solvents: Replacing solvents like n-hexane and benzene (B151609), which are used in some established methods, with more environmentally benign alternatives. jq-molecular.comgoogle.comnih.gov
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. The use of reusable catalysts, such as the ion exchange resin mentioned in one method, is a step in this direction. jq-molecular.comsphinxsai.com
Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov
Renewable Feedstocks: While adamantane (B196018) is derived from petroleum feedstocks, a long-term green chemistry goal would be to source starting materials from renewable resources where technically and economically viable. sphinxsai.com
Catalytic Methods in Chemical Compound Synthesis
Catalysis is a cornerstone of modern chemical synthesis, offering pathways to increased reaction rates, selectivity, and efficiency, which aligns with the principles of green chemistry. nih.govedu.krd In the synthesis of 2-Ethyl-2-adamantyl methacrylate, various catalytic systems are employed.
Base Catalysis: Basic catalysts are common in the esterification and transesterification routes. This includes the use of a basic ion exchange resin, which acts as a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially reused. jq-molecular.com Organic bases such as pyridine and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been shown to effectively catalyze the reaction between 2-ethyladamantan-2-ol and methacryloyl chloride, leading to good yields. researchgate.net
Acid Catalysis: While less specifically documented for the ethyl-variant, the transesterification of the analogous 2-methyl-2-adamantanol (B56294) with methyl methacrylate can be catalyzed by either an acid or a base, suggesting that acid catalysis is a viable option for this class of compounds.
Metal-Mediated Reactions: In syntheses starting from adamantanone, metals like lithium are used to facilitate the addition of the ethyl group to the ketone, a critical step in forming the tertiary alcohol intermediate. google.com
Industrial Production Processes of the Chemical Compound: Academic Perspectives
From an academic viewpoint, the industrial production of 2-Ethyl-2-adamantyl methacrylate focuses on overcoming challenges related to cost, purification, reaction yield, and product purity to enable large-scale manufacturing. google.com Patents for its synthesis often highlight methods that are specifically designed for industrial applicability. google.comgoogle.com
The choice of synthetic route is a key consideration. While starting from 2-ethyl-2-adamantanol is direct, a multi-step process beginning with the more readily available adamantanone may be more cost-effective for large volumes. google.comgoogle.com Industrial methods aim for "one-pot" or streamlined processes to minimize handling and purification steps, which can be a source of product loss and increased cost. google.com A patent for a similar compound, 2-isopropyl-2-adamantyl acrylate, emphasizes a novel synthetic path that is simpler and more efficient for industrial application. google.com
Furthermore, industrial processes must carefully control reaction conditions such as temperature, reactant ratios, and reaction time to minimize side reactions and the formation of byproducts, which can complicate purification and lower the final product's purity. google.com For instance, it is noted that the product can be sensitive to heat, requiring strict temperature control during the reaction and purification stages. google.com
Process Optimization and Yield Enhancement in Chemical Compound Manufacturing
Optimizing the manufacturing process to enhance yield is a critical aspect of producing 2-Ethyl-2-adamantyl methacrylate cost-effectively. Research and patent literature describe several strategies to achieve this.
A key optimization strategy involves the careful selection of reaction conditions. Studies have shown that the combination of specific solvents and bases, such as using pyridine with DABCO, can lead to reproducible preparation with good yields. researchgate.net Another patented method highlights that controlling reaction temperature, reactant ratios, and reaction times is crucial for overcoming problems of low yield and purity. google.com
One patented process reports achieving a 93.45% yield by reacting 2-ethyladamantanol with vinyl methacrylate using a basic ion exchange resin at low temperatures (-10°C). jq-molecular.comchemicalbook.com Another patent, which describes a two-step process from 2-adamantanone, achieved a 70% yield after purification by distillation and crystallization. google.com
Advanced methodologies like Response Surface Methodology (RSM), a statistical approach for modeling and optimizing processes, could be applied to the synthesis of 2-Ethyl-2-adamantyl methacrylate. nih.gov Although documented for other polymer systems, this method could systematically optimize variables like temperature, catalyst loading, and reactant concentration to maximize yield and purity. nih.gov
Table 2: Reported Yields and Conditions for Process Optimization
| Method | Key Optimization Parameters | Reported Yield | Reference |
|---|---|---|---|
| Transesterification with Vinyl Methacrylate | Basic ion exchange resin catalyst, -10°C reaction temp. | 93.45% | jq-molecular.comchemicalbook.com |
| Two-step from Adamantanone | Use of lithium metal, purification by distillation/crystallization | 70% | google.com |
| Esterification with Methacryloyl Chloride | Selection of bases (Pyridine, DABCO) | Good yields | researchgate.net |
Environmental Dynamics and Biogeochemical Cycling of the Chemical Compound
Environmental Release Pathways of the Chemical Compound
2,4,6-Tris(1,1-dimethylethyl)phenol is primarily used as an antioxidant and stabilizer in fuels, lubricants, and various polymers. wikipedia.orgcanada.ca Its release into the environment is predominantly linked to these applications. Major release pathways include accidental spills during transportation and handling of fuels and lubricants, as well as improper disposal of products containing the compound. researchgate.net While the majority of the compound is expected to be destroyed during fuel combustion, releases can still occur. canada.ca For instance, in Canada, a 2001 survey reported the release of 20 kg of the substance to the air from import activities alone, indicating that vapor losses are a notable emission source. canada.ca
Atmospheric Deposition and Transport Mechanisms
Once released into the atmosphere, 2,4,6-Tris(1,1-dimethylethyl)phenol can exist in both vapor and particulate phases. nih.gov Its vapor pressure of approximately 0.000661 mmHg at 25°C influences this partitioning. nih.gov The atmospheric fate of the vapor phase is primarily governed by its reaction with photochemically-produced hydroxyl radicals. nih.gov This reaction leads to an estimated atmospheric half-life of about 24 hours, which suggests that long-range atmospheric transport of the compound in its vapor form is not expected to be significant. nih.gov
The portion of the compound adsorbed to atmospheric particulates can be removed from the air through wet and dry deposition. nih.gov Wet deposition involves the scavenging of particles by precipitation (rain, snow, fog), while dry deposition is the gravitational settling and turbulent transfer of particles to surfaces. epa.gov The efficiency of these deposition processes for 2,4,6-Tris(1,1-dimethylethyl)phenol has not been extensively studied, but for similar organic compounds, factors like particle size and meteorological conditions play a crucial role. nih.gov Given its low volatility, atmospheric deposition is considered a potential, albeit likely localized, pathway to aquatic and terrestrial environments. coastalwiki.org
Aqueous Phase Distribution and Mobility
The behavior of 2,4,6-Tris(1,1-dimethylethyl)phenol in aquatic systems is largely dictated by its physicochemical properties, particularly its low water solubility and high lipophilicity. coastalwiki.org Experimental data indicates a water solubility of 35 mg/L. This limited solubility means that direct dissolution in water is not a primary distribution mechanism.
A more significant factor in its aqueous phase distribution is its high octanol-water partition coefficient (log Kow), which has been reported as 6.06. nih.gov This value indicates a strong tendency for the compound to partition from the aqueous phase into organic matter. Consequently, in aquatic environments, 2,4,6-Tris(1,1-dimethylethyl)phenol is expected to adsorb strongly to suspended organic particles and accumulate in sediments. ospar.org The estimated Henry's Law constant of 6.5 x 10⁻⁶ atm-m³/mol suggests that volatilization from water surfaces can occur, providing a pathway for its re-entry into the atmosphere from aquatic systems. nih.gov
Terrestrial Distribution and Soil-Matrix Interactions
When released to land, 2,4,6-Tris(1,1-dimethylethyl)phenol is expected to exhibit very limited mobility. canada.ca Its strong affinity for organic matter, as indicated by its high log Kow, results in high adsorptivity to soil particles. canada.ca This strong adsorption significantly retards its movement through the soil column, making it largely immobile. ospar.org As a result, the compound is expected to remain in the upper soil layers and partition significantly into the soil compartment. canada.ca This persistence in soil, coupled with its low water solubility, minimizes the potential for leaching into groundwater.
Environmental Transformation and Degradation Processes of the Chemical Compound
2,4,6-Tris(1,1-dimethylethyl)phenol is recognized for its persistence in the environment. canada.ca Biodegradation studies have shown that it is not readily biodegradable, with one study reporting 0% of the theoretical biochemical oxygen demand (BOD) being reached in 4 weeks in an activated sludge test. nih.gov This resistance to microbial breakdown contributes to its long-term presence in various environmental compartments.
Biotic Degradation Mechanisms
Biotic processes, particularly those mediated by microorganisms, are the principal drivers of Flumetsulam degradation in the environment, especially in soil. illinois.educaws.org.nz
Microbial Metabolism and Biotransformation
The breakdown of Flumetsulam in soil is almost exclusively a result of microbial activity. illinois.edunih.gov The aerobic soil metabolism half-life typically ranges from 30 to 90 days, although some studies report variations from two to three months. epa.govillinois.edu Several soil characteristics influence the rate of this biotransformation. epa.govcaws.org.nz Degradation proceeds more rapidly in soils with higher pH and lower organic carbon content. epa.gov The persistence of the compound has been shown to decrease with higher cumulative rainfall, which may influence microbial activity. cambridge.orgcaws.org.nz Under anaerobic aquatic conditions, the metabolism is slower, with a reported half-life of 183 days. epa.govnih.gov
Table 2: Biotic Degradation Half-life of Flumetsulam
| Environment | Condition | Half-life (t₁/₂) | Citation |
|---|---|---|---|
| Soil | Aerobic | 30 - 90 days | illinois.edu |
Enzymatic Degradation Pathways
As a sulfonanilide herbicide, Flumetsulam's mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the synthesis of essential amino acids in susceptible plants. caws.org.nzimtrade.com.auwi.gov The selectivity of the herbicide is linked to the rate at which different plant species can metabolize it. imtrade.com.au Tolerant plants, such as corn and soybeans, can rapidly metabolize Flumetsulam into non-toxic metabolites, preventing the inhibition of the ALS enzyme. illinois.eduimtrade.com.au
While the specific enzymatic pathways for microbial degradation in soil are not detailed as extensively in available literature, the significantly shorter half-life in non-sterilized soil compared to sterilized soil confirms that microbial enzymes are the key catalysts for its breakdown. researchgate.net This process of microbial catabolism is the primary mechanism ensuring its dissipation from the soil environment. caws.org.nzcambridge.org
Bioaccumulation and Bioconcentration Potential in Environmental Compartments
The potential for Flumetsulam to accumulate in living organisms is considered to be low. nih.gov This assessment is based on its physicochemical properties and findings from environmental fate studies. epa.govnih.gov
Bioaccumulation in Terrestrial Organisms
While much of the research on the bioaccumulation of 2-ethylhexyl salicylate (B1505791) (EHS) has centered on aquatic ecosystems, evidence demonstrates its presence and accumulation in terrestrial organisms, particularly avian species. The transfer of this compound from aquatic to terrestrial food webs is a significant pathway for its bioaccumulation in land-based animals.
Recent studies have identified 2-ethylhexyl salicylate in the eggs of various seabird species, indicating maternal transfer of the contaminant. A comprehensive 44-year retrospective analysis of seabird eggs from the Canadian Arctic detected EHS in the eggs of black-legged kittiwakes ( Rissa tridactyla ) and northern fulmars ( Fulmarus glacialis ). nih.gov In kittiwake eggs, EHS was detected in 20% of the samples, with a median concentration of 0.24 ng/g and a mean concentration of 0.5 ± 0.1 ng/g. nih.gov For fulmar eggs, the detection frequency was 12%. nih.gov Notably, the compound was not detected in the eggs of thick-billed murres ( Uria lomvia ) in the same study. nih.gov
The presence of EHS in seabird eggs suggests that these birds, which forage in the marine environment, ingest the chemical through their diet and subsequently transfer it to their offspring. actasdermo.org This highlights a critical link between aquatic pollution and the health of terrestrial wildlife. The contamination of food sources, coupled with the limited capacity of wastewater treatment plants to completely remove UV filters, is a likely source of this bioaccumulation. actasdermo.org
The following table summarizes the detection of 2-ethylhexyl salicylate in the eggs of Arctic seabirds:
| Species | Detection Frequency (%) | Median Concentration (ng/g ww) | Mean Concentration (ng/g ww) |
| Black-legged Kittiwake (Rissa tridactyla) | 20 | 0.24 | 0.5 ± 0.1 |
| Northern Fulmar (Fulmarus glacialis) | 12 | Not Reported | Not Reported |
| Thick-billed Murre (Uria lomvia) | Not Detected | Not Applicable | Not Applicable |
Data sourced from a 44-year retrospective analysis of seabird eggs from the Canadian Arctic. nih.gov
Further research is necessary to fully understand the extent of 2-ethylhexyl salicylate bioaccumulation in a broader range of terrestrial organisms and to elucidate the potential toxicological effects of this exposure.
Long-Range Environmental Transport and Global Distribution Patterns of the Chemical Compound
The presence of 2-ethylhexyl salicylate in remote environments, far from its primary sources of emission, underscores its capacity for long-range environmental transport. This distribution is facilitated by atmospheric, oceanic, and riverine pathways, leading to its detection in pristine regions such as the Arctic.
Atmospheric Long-Range Transport Modeling
While specific atmospheric long-range transport models exclusively for 2-ethylhexyl salicylate are not extensively detailed in the available literature, the detection of this compound in remote polar regions strongly implies that atmospheric transport is a significant pathway. The physicochemical properties of EHS, including its semi-volatility, allow it to be transported over vast distances in the atmosphere, either in the gas phase or adsorbed to airborne particulate matter.
The presence of various organic UV filters in the Arctic is attributed to long-range atmospheric transport from lower latitudes. researchgate.net This is particularly evident from the timing of their deposition, with the highest concentrations often found in winter, a period with no local sunscreen use. This seasonal pattern strongly suggests that these compounds are not from local sources but are instead transported via atmospheric circulation from more populated and industrialized areas.
Oceanic and Riverine Transport Dynamics
The primary entry points for 2-ethylhexyl salicylate into aquatic systems are through wastewater effluent and direct release during recreational activities in coastal and freshwater environments. nih.gov While EHS is considered readily biodegradable in wastewater treatment plant (WWTP) conditions, incomplete removal can lead to its discharge into rivers. nih.gov
Once in riverine systems, EHS can be transported downstream and ultimately reach the marine environment. The high lipophilicity of many organic UV filters, including EHS, means they have a tendency to partition to organic matter in sediments. However, a portion remains in the water column and can be carried by river currents over long distances.
In the marine environment, oceanic currents play a crucial role in the global distribution of 2-ethylhexyl salicylate. The presence of EHS and other UV filters in the Arctic is believed to be a result of a combination of factors, including inadequate wastewater treatment in source regions and subsequent long-range oceanic transport. researchgate.net This indicates that once in the marine ecosystem, EHS can be entrained in large-scale ocean circulation patterns, facilitating its transport to remote and otherwise pristine environments. The highest concentrations of EHS in aquatic environments are typically found in recreational areas. nih.gov
Polar and Remote Region Presence
There is clear and growing evidence of the presence of 2-ethylhexyl salicylate in polar regions. Studies have confirmed its detection in Arctic snow, providing direct proof of its atmospheric deposition in these remote areas.
Furthermore, as detailed in section 3.3.2, 2-ethylhexyl salicylate has been detected in the eggs of Arctic seabirds, such as the black-legged kittiwake and the northern fulmar. nih.gov The contamination of Arctic wildlife is a significant concern, as many of these species have high-fat diets, and lipophilic compounds like EHS can accumulate in their fatty tissues. amap.nohighnorthnews.com The presence of such contaminants in the Arctic food web indicates that long-range transport is leading to the bioaccumulation of these substances in the region's biota.
The detection of 2-ethylhexyl salicylate in these remote ecosystems highlights the global reach of this contaminant and raises concerns about its potential impacts on the sensitive ecosystems of polar regions.
Advanced Analytical Techniques for the Characterization and Detection of the Chemical Compound
Spectroscopic Methodologies for Structural Elucidation and Quantification
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. For dansylated amino acids, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a commonly employed technique.
The dansyl derivatization significantly enhances the signal in positive mode electrospray ionization. The tertiary amine of the dansyl group is readily protonated, leading to a strong signal for the derivatized molecule. This allows for highly sensitive detection and quantification. Isotope-labeling techniques, where a stable isotope like ¹³C is incorporated into the dansyl chloride, can be used for absolute and relative quantification of the metabolome, including amino acids like methionine.
Key Research Findings from Mass Spectrometry:
Dansylation can enhance the ESI signal by 1 to 3 orders of magnitude compared to the underivatized amino acid. nih.gov
Differential isotope labeling with ¹²C- and ¹³C-dansyl chloride allows for precise and accurate relative quantification with an average relative standard deviation of about 5.3%. nih.gov
LC-MS/MS methods have been developed for the targeted quantification of all 20 proteinogenic amino acids after dansylation, demonstrating the robustness of this approach. nih.gov
Table 1: Mass Spectrometry Data for Dansylated Methionine
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Signal Enhancement | 1-3 orders of magnitude | nih.gov |
| Quantification Method | Isotope Dilution with ¹³C-dansyl chloride | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For N-[5-(dimethylamino)naphthalene-1-sulfonyl]-L-methionine piperidinium (B107235) salt, both ¹H and ¹³C NMR would be utilized to confirm its structure.
The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the naphthalene (B1677914) ring system, the dimethylamino group, the methionine backbone and side chain protons, and the protons of the piperidine (B6355638) counter-ion. The piperidine moiety, for instance, shows characteristic signals around 2.79 ppm (axial protons adjacent to nitrogen), 2.04 ppm, and 1.58-1.46 ppm (equatorial and other ring protons) in CDCl₃. thermofisher.com The integration of these signals would confirm the 1:1 stoichiometry of the dansylated methionine and piperidine.
Further, advanced 2D NMR techniques like COSY and HSQC would be employed to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.
Table 2: Expected ¹H NMR Chemical Shifts for the Piperidine Moiety
| Assignment | Chemical Shift (ppm) | Reference |
| Protons adjacent to Nitrogen (A) | ~2.79 | thermofisher.com |
| Ring Protons (B) | ~2.04 | thermofisher.com |
| Ring Protons (C) | ~1.58 - 1.46 | thermofisher.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-[5-(dimethylamino)naphthalene-1-sulfonyl]-L-methionine piperidinium salt would display characteristic absorption bands for the sulfonyl group (SO₂) of the dansyl moiety, typically around 1150 cm⁻¹. sigmaaldrich.com Additionally, bands corresponding to the amino group (around 3400-3100 cm⁻¹), aromatic C-H bonds (3100-3000 cm⁻¹), and methyl groups (3000-2900 cm⁻¹) would be expected. sigmaaldrich.com The carboxylate group of the methionine would also show characteristic stretches.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores. The dansyl group is a strong chromophore, making UV-Vis detection a sensitive method for quantification. Dansyl derivatives typically exhibit two main absorption maxima. For instance, similar dansyl compounds show absorption maxima at approximately 254-262 nm and 340-346 nm. sigmaaldrich.com
Furthermore, the dansyl moiety is highly fluorescent. The fluorescence properties are often exploited for even more sensitive detection. The excitation maximum for dansyl derivatives is typically around 340 nm, with an emission maximum in the range of 530-535 nm. sigmaaldrich.com
Table 3: Spectroscopic Data for the Dansyl Moiety
| Technique | Parameter | Wavelength/Wavenumber | Reference |
| UV-Vis | Absorption Maximum 1 | 254-262 nm | sigmaaldrich.com |
| Absorption Maximum 2 | 340-346 nm | sigmaaldrich.com | |
| Fluorescence | Excitation Maximum | ~340 nm | sigmaaldrich.com |
| Emission Maximum | 530-535 nm | sigmaaldrich.com | |
| Infrared | SO₂ Stretch | ~1150 cm⁻¹ | sigmaaldrich.com |
Chromatographic Separation Techniques for Isolation and Analysis
Chromatographic methods are essential for separating the target compound from complex mixtures, allowing for its accurate quantification and further analysis. The choice of chromatographic technique depends on the physicochemical properties of the analyte.
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, amino acids and their dansyl derivatives are generally polar and not sufficiently volatile for direct GC analysis. researchgate.net Therefore, an additional derivatization step is required to make them amenable to GC.
Common derivatization strategies for amino acids include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or acylation followed by esterification. researchgate.netnih.gov These methods convert the polar functional groups (amino and carboxyl groups) into less polar, more volatile derivatives. While this approach is feasible for the methionine portion of the molecule, it would likely cleave the piperidine salt and could potentially degrade the dansyl group. Due to these complexities, GC is less commonly used for the analysis of intact dansylated amino acids compared to liquid chromatography.
Key Research Findings for GC Analysis of Amino Acids:
Derivatization is essential to make amino acids volatile for GC analysis. nih.gov
Silylation with reagents like MSTFA is a common method to derivatize amino acids for GC. researchgate.net
Chloroformate derivatives are also widely used for the GC-MS analysis of amino acids. sigmaaldrich.com
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the most widely used technique for the analysis of dansylated amino acids. The inherent polarity of these compounds makes them well-suited for separation in the liquid phase.
Reversed-phase HPLC is the predominant mode of separation for dansyl amino acids. C8 and C18 columns are commonly used, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., sodium phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve the separation of multiple dansyl amino acids in a single run. researchgate.net
Hydrophilic interaction liquid chromatography (HILIC) has also been successfully applied for the separation of dansylated amino acids, offering an alternative selectivity to reversed-phase methods.
Detection in LC systems is most commonly achieved using UV-Vis or fluorescence detectors. UV detection is typically performed at one of the absorption maxima of the dansyl group (e.g., 250 nm). researchgate.net Fluorescence detection, with excitation around 340 nm and emission around 530 nm, offers superior sensitivity. sigmaaldrich.com Coupling LC with mass spectrometry (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for both quantification and structural confirmation. nih.gov
Table 4: Typical HPLC Parameters for Dansyl Amino Acid Analysis
| Parameter | Description | Reference |
| Column Type | Reversed-phase C8 or C18 | researchgate.net |
| Mobile Phase | Acetonitrile/water or Methanol/water with buffer | researchgate.net |
| Elution Mode | Gradient or Isocratic | researchgate.net |
| Detection | UV (e.g., 250 nm) or Fluorescence (Ex: ~340 nm, Em: ~530 nm) | sigmaaldrich.comresearchgate.net |
Sample Preparation and Extraction Protocols for Environmental and Biological Matrices
The analysis of PCB 126 necessitates an initial step of isolating the compound from the sample matrix. This process typically involves solvent extraction, followed by cleanup procedures to remove interfering substances. cdc.gov The choice of method depends heavily on the nature of the sample matrix, whether it is environmental (e.g., water, soil, industrial dust) or biological (e.g., serum, adipose tissue, milk). cdc.govresearchgate.net
Environmental Matrices: For aqueous samples, common extraction techniques include separatory funnel extraction, continuous liquid-liquid extraction (CLLE), and solid-phase extraction (SPE). cdc.gov A newer technique, dispersive liquid-liquid microextraction (DLLME), has also been utilized for extracting PCBs from water and leachate samples, using solvents like dichloromethane (B109758) and acetone. nih.govresearchgate.net Solid environmental samples such as soil, sediment, and industrial dust are often treated with more robust methods. These include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction. epa.gov A method developed for analyzing "dioxin-like" PCBs in industrial dust samples involves a multi-stage cleanup process using multi-layered silica (B1680970), Florisil, and basic alumina (B75360) columns to remove interferences from hydrocarbons. nih.gov
Biological Matrices: Quantification of PCBs in biological samples generally follows three main steps: solvent extraction, cleanup, and instrumental analysis. cdc.gov For blood and serum, proteins are often denatured first, for instance with a water-1-propanol mixture, followed by solid-phase extraction (SPE) and elution with a solvent mixture like n-hexane-dichloromethane. researchgate.net Adipose tissue samples are treated similarly to blood, with solvent extraction separating the PCBs and other lipids, followed by column chromatography to isolate the PCBs. cdc.gov For dairy products, techniques vary by consistency; liquid-liquid extraction (LLE) is used for milk, while Soxhlet extraction is employed for cheese. researchgate.net Subsequent cleanup for dairy extracts can involve a three-column system with multi-layer silica, alumina, and carbon to ensure a clean sample for analysis. researchgate.net
Common challenges during sample preparation include potential evaporative losses during concentration steps, sorption of the analyte onto labware, and sample contamination. cdc.gov Therefore, strict quality control protocols are essential.
Table 1: Summary of Sample Preparation and Extraction Protocols for PCB 126
| Matrix Type | Sample Matrix | Extraction Technique | Cleanup Procedure | Source |
|---|---|---|---|---|
| Environmental | Water/Leachate | Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME) | Not specified in detail | cdc.govnih.gov |
| Soil/Sediment | Soxhlet, Pressurized Fluid Extraction (PFE), Microwave Extraction | Sulfuric acid/potassium permanganate (B83412) cleanup (Method 3665) | epa.gov | |
| Industrial Dust | Not specified | Liquid chromatography with multi-layered silica, Florisil, and basic alumina columns | nih.gov | |
| Biological | Serum/Plasma | Solid-Phase Extraction (SPE) after protein denaturation | SPE column itself provides cleanup | researchgate.net |
| Adipose Tissue | Solvent Extraction | Column chromatography (e.g., gel permeation, silica gel) | cdc.gov | |
| Dairy (Milk, Cheese) | Liquid-Liquid Extraction (LLE) for milk, Soxhlet for cheese | Three-column chromatography (multi-layer silica, alumina, carbon) | researchgate.net |
Method Validation and Quality Assurance in Chemical Compound Analysis
To ensure that the analytical results for PCB 126 are accurate and reliable, the chosen method must be thoroughly validated. epa.gov Method validation establishes the performance characteristics of the analytical procedure, while ongoing quality assurance (QA) and quality control (QC) practices ensure the method remains reliable over time. epa.gov
Method Validation Parameters: Key parameters assessed during method validation include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision measures the closeness of repeated measurements to each other. researchgate.net Accuracy can be evaluated using certified reference materials (CRMs) or by analyzing spiked samples. nih.govnih.gov Precision is often expressed as the relative standard deviation (RSD) of replicate measurements. researchgate.netnih.gov For example, a validated method for PCBs in blood plasma reported recovery percentages (a measure of accuracy) between 88.4% and 97.5% and an RSD of less than 20%. nih.gov Another study on industrial samples demonstrated RSDs below 15% for all target congeners. nih.gov
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and is confirmed if the coefficient of determination (R²) is close to 1.0. nih.gov
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netnih.gov For PCB analysis in blood plasma, LOD and LOQ were reported as 0.04 µg/L and 0.10 µg/L, respectively. nih.gov A study on dairy products reported an LOQ of 0.5 ng/kg for PCB 126. researchgate.net
Quality Assurance and Quality Control (QA/QC): A robust QA/QC program is integral to the analysis of trace contaminants like PCB 126. Standard practices include the regular analysis of several types of control samples:
Method Blanks: These are clean samples that are processed alongside experimental samples to check for contamination from reagents, glassware, or the laboratory environment. nih.gov
Spiked Samples: A known amount of the analyte is added to a clean matrix (laboratory fortified blank) or an actual sample (laboratory fortified sample matrix) to assess the method's recovery and performance. epa.gov
Replicate Analyses: Analyzing the same sample multiple times helps to determine the method's precision. nih.govepa.gov
Inter-laboratory Comparisons: Participating in proficiency testing schemes, where the same sample is analyzed by multiple laboratories, helps to assess the trueness of the results against a consensus value, often expressed as a Z-score. researchgate.net
The U.S. Environmental Protection Agency (EPA) has established data validation guidelines for PCB analysis to ensure the quality and usability of the data. cdc.gov
Table 2: Examples of Method Validation Data for PCB 126 Analysis
| Matrix | Parameter | Reported Value | Source |
|---|---|---|---|
| Dairy Products | LOQ | 0.5 ng/kg | researchgate.net |
| Mean Recovery % | 108% | researchgate.net | |
| RSD % | 4.54% | researchgate.net | |
| Blood Plasma | LOD | 0.04 µg/L | nih.gov |
| LOQ | 0.10 µg/L | nih.gov | |
| Recovery % | 88.4 - 97.5% | nih.gov | |
| Certified Reference Sediment | RSD % | < 15% | nih.gov |
| Certified Reference Sediment | Internal Standard Recovery % | 70 - 95% | nih.gov |
Mechanistic Ecotoxicology and Biological Interactions of the Chemical Compound in Non Human Organisms
Cellular and Subcellular Mechanisms of Action in Aquatic Organisms
Gene Expression Alterations and Transcriptomics
No data available.
Protein Modulation and Proteomics
No data available.
Enzyme Inhibition and Activation
No data available.
Oxidative Stress Induction and Response Pathways
No data available.
Physiological and Biochemical Responses in Terrestrial Organisms
Metabolic Pathway Perturbations
No data available.
Hormonal System Interactions in Model Organisms
UV-328 is recognized as an endocrine-disrupting chemical, with studies in various model organisms indicating its potential to interfere with hormonal systems. researchgate.netfoodpackagingforum.orgipcp.ch Research has demonstrated that UV-328 can act as an antagonist for the estrogen receptor beta (ERβ), suggesting a mechanism for its endocrine-disrupting activity. foodpackagingforum.org
In aquatic vertebrates, the effects on the thyroid hormone pathway have been observed. Studies on the zebrafish (Danio rerio) have shown that UV-328 adversely affects the thyroid hormone system. mdpi.com Furthermore, there is evidence that the metabolites of UV-328 may be more potent than the parent compound. Upon biotransformation mediated by human CYP3A4, metabolites of UV-328 have exhibited greater antiandrogenic activity. mdpi.com
However, it is noteworthy that some in vitro studies using recombinant yeast assays did not find estrogenic or androgenic effects of UV-328. researchgate.net This highlights the complexity of assessing endocrine disruption and the potential for different effects to be observed depending on the experimental system and whether metabolic activation is considered.
Reproductive and Developmental Biology in Model Organisms
The impact of UV-328 on the reproductive and developmental biology of non-human organisms has been a subject of investigation, with some conflicting reports. While some assessments have stated that there is no conclusive evidence for reproductive or developmental toxicity from standard tests service.gov.ukhse.gov.uk, other studies provide evidence of adverse effects on reproductive organs.
In repeated-dose toxicity studies, limited evidence of reproductive system effects has been noted in mammals. For instance, significant changes in testicular weight have been observed in rats, and reduced spermiogenesis has been reported in dogs exposed to UV-328. env.go.jp A material safety data sheet for the compound also lists the reproductive system as a target for its toxicity. nih.gov Although comprehensive reproductive toxicity studies are not widely available in the public domain, these findings suggest a potential for adverse effects on reproductive health in non-human organisms.
Ecological Impact and Population-Level Effects in Non-Human Ecosystems
The persistence and bioaccumulative nature of UV-328 contribute to its significant ecological impact. Its classification as a Persistent, Bioaccumulative, and Toxic (PBT) and very Persistent and very Bioaccumulative (vPvB) substance underscores the long-term risk it poses to ecosystems. service.gov.ukipen.orgfoodpackagingforum.orgwikipedia.org
There is substantial evidence for the bioaccumulation and trophic transfer of UV-328 in various ecosystems. The compound has been detected in a wide range of biota, including fish, crustaceans, marine mammals, and algae. service.gov.ukresearchgate.netpops.int A key vector for its transfer, particularly in marine environments, is plastic debris. researchgate.netpops.intipen.org UV-328 leaches from plastic particles and is ingested by marine organisms, such as seabirds, leading to its accumulation in their tissues, including the liver and adipose tissue. ipen.org
The slow metabolic rate of UV-328 in organisms like fish suggests a high potential for biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. pops.int This is supported by findings of UV-328 in top predators and in remote ecosystems. For example, it has been detected in the eggs of various bird species and in the livers of mink in the Arctic, an area far from its primary sources of production and use. pops.int
Detected Concentrations of UV-328 in Biota
| Organism | Location | Concentration | Source |
|---|---|---|---|
| Fish | Manila Bay, Philippines | Up to 6.1 ng/L in some studies | researchgate.net |
| Seabirds (preen gland oil) | Global (including remote islands) | Up to 7,000 ng/g | pops.int |
| Mussels | Pacific Ocean | 65% detection frequency | pops.int |
| Arctic Biota (bird eggs, mink livers) | Norwegian Arctic | 60 to 100% detection frequency | pops.int |
The widespread contamination of ecosystems with UV-328, coupled with its persistence and bioaccumulative properties, points to a potential for significant alterations in ecosystem function. The primary source of UV-328 in the marine environment is believed to be plastic litter, which acts as a continuous point source. basel.intpops.int This long-term release can lead to chronic exposure for a wide range of organisms.
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) in Ecotoxicology
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the ecotoxicological properties of chemicals like UV-328, especially when experimental data is limited.
ECOSAR (Ecological Structure-Activity Relationships) modeling has been used to predict the ecotoxicity of UV-328, indicating that it is likely to be toxic to fish, daphnids, and green algae, with predicted chronic values and LC50/EC50 values below 0.1 mg/L. service.gov.uk These predictions are consistent with the classification of UV-328 as a substance that may cause long-lasting harmful effects to aquatic life. service.gov.uk
QSAR models have also been applied to assess other toxicological endpoints. For instance, a QSAR model was used to determine that prolonged or repeated exposure to UV-328 may lead to allergic reactions in sensitive individuals. capotchem.com The NORMAN Ecotoxicology Database also utilizes QSAR predictions to derive provisional Predicted No-Effect Concentrations (PNECs) for substances where sufficient experimental data are not available, which can be a first step in risk screening. norman-network.com
The chemical structure of UV-328, a phenolic benzotriazole (B28993), is key to its function as a UV absorber and also contributes to its environmental persistence and toxicity. The study of other benzotriazole UV stabilizers can provide insights into the structure-activity relationships within this class of compounds. For example, variations in the alkyl substituents on the phenol (B47542) ring can influence the lipophilicity and, consequently, the bioaccumulation potential of these chemicals.
Table of Compound Names
| EINECS Number | Chemical Name | Common Name/Synonym |
| 282-580-7 | Methyl 3-[3-(2H-benzotriazol-2-yl)-4-hydroxy-5-(2-methyl-2-propanyl)phenyl]propanoate | UV-328 |
| 201-236-9 | 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol | Tetrabromobisphenol A |
| 221-346-0 | 2,2'-[(1-methylethylidene)bis[(2,6-dibromo-4,1-phenylene)oxymethylene]]bisoxirane | - |
| 237-139-3 | Aluminium tetrabromophthalate (3:2) | - |
| 243-885-0 | 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate | - |
| 280-172-3 | 2-Ethylhexyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl]propionate | - |
| 280-173-9 | methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl]propionate | - |
| 400-820-2 | Methyl 3-[3-(2H-benzotriazol-2-yl)-4-hydroxy-5-(2-methyl-2-propanyl)phenyl]propanoate | UV-328 |
| 701-414-0 | dioctyl tetrabromophthalate | - |
| 701-415-6 | dihexyl tetrabromophthalate | - |
Predictive Modeling of Ecotoxicological Endpoints
Predictive modeling, particularly through Quantitative Structure-Activity Relationships (QSAR), is essential for estimating the ecotoxicological endpoints of complex substances like LAS acs.org. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of toxicity to aquatic organisms such as fish, invertebrates (like Daphnia magna), and algae acs.orgresearchgate.net.
For LAS, these models are crucial for normalizing toxicity data across the different alkyl chain lengths present in the mixture nih.gov. The primary goal is to predict key toxicity metrics, such as the Lethal Concentration 50% (LC50), which is the concentration of a chemical that is fatal to 50% of a test population acs.org. Research has shown that QSAR models for LAS can achieve a high degree of accuracy, with coefficients of determination (R²) ranging from 0.965 to 0.997, indicating a strong correlation between the chemical structure and the observed toxicity researchgate.net.
A significant advancement in this area is the combination of QSAR with Interspecies Correlation Estimation (ICE) models. This combined QSAR-ICE approach uses toxicity data from a surrogate species to predict the toxicity in other, untested species, thereby broadening the applicability of the predictive data acs.org. This methodology has been applied to LAS to calculate Hazardous Concentrations for 5% of species (HC5), a critical value used in environmental risk assessment to determine water quality criteria nih.govresearchgate.net. Studies using this combined approach have estimated acute HC5 values for LAS to be in the range of 2.09–3.67 mg/L and chronic HC5 values between 0.19–0.38 mg/L nih.govresearchgate.net.
| Endpoint | Predicted Concentration Range (mg/L) | Model Type | Significance | Reference |
|---|---|---|---|---|
| Acute HC5 | 2.09–3.67 | Combined QSAR-ICE | Estimates the concentration hazardous to 5% of species under short-term exposure. | nih.govresearchgate.net |
| Chronic HC5 | 0.19–0.38 | Species- and family-level-specific QSAR-ICE | Estimates the concentration hazardous to 5% of species under long-term exposure. | nih.govresearchgate.net |
Molecular Descriptors and Mechanistic Interpretations
The predictive power of QSAR models is derived from molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. For LAS, the most influential molecular descriptors are related to its amphiphilic nature—having both a hydrophilic (water-attracting) sulfonate head and a hydrophobic (water-repelling) alkyl tail .
The primary mechanism of ecotoxicity for LAS is narcosis, a non-specific mode of action where the chemical disrupts the functioning of cell membranes researchgate.net. The hydrophobic alkyl chain plays a critical role in this process. Its length and structure directly influence the compound's hydrophobicity, which is often quantified by the octanol-water partition coefficient (log Kow) researchgate.net. A higher log Kow indicates greater hydrophobicity and a stronger tendency to partition into the lipid bilayers of cell membranes, thereby increasing toxicity.
The key molecular descriptors for LAS and their mechanistic implications are:
Alkyl Chain Length: This is a dominant factor. Longer alkyl chains (e.g., C13, C14) lead to greater hydrophobicity and sorption, which generally increases the toxic effect on aquatic organisms industrialchemicals.gov.auresearchgate.net. The critical micelle concentration (CMC), the concentration at which surfactant molecules aggregate to form micelles, also decreases with increasing chain length industrialchemicals.gov.au.
Octanol-Water Partition Coefficient (log Kow): This descriptor is a direct measure of hydrophobicity. Studies have identified log Kow as a significant variable in QSAR models for predicting the toxicity of anionic surfactants to Daphnia magna, with a strong negative correlation to the effective concentration (EC50) researchgate.net.
The mechanistic interpretation is that the LAS molecule aligns itself at the cell membrane interface. The hydrophobic tail penetrates the lipid bilayer, disrupting its structural integrity and fluidity. This disruption impairs vital cellular functions, such as respiration and osmoregulation, leading to the observed toxic effects. The sensitivity of different taxa to this disruption can vary, and this sensitivity has been shown to have a significant correlation with the hydrophobicity of the specific LAS homolog nih.govresearchgate.net. By understanding these molecular interactions, the models not only predict toxicity but also provide insight into the underlying biological mechanisms of damage in non-human organisms nih.govrsc.org.
| Molecular Descriptor | Description | Mechanistic Implication | Reference |
|---|---|---|---|
| Alkyl Chain Length (C10-C13) | The number of carbon atoms in the linear alkyl chain. | Directly influences hydrophobicity. Longer chains increase partitioning into cell membranes, enhancing toxicity. | industrialchemicals.gov.auresearchgate.net |
| Octanol-Water Partition Coefficient (log Kow) | A measure of a chemical's lipophilicity/hydrophobicity. | A primary driver of toxicity. Higher values indicate greater potential to disrupt cell membrane function (narcosis). | researchgate.net |
| Phenyl Isomer Position | The attachment point of the benzene (B151609) ring to the alkyl chain. | Affects the geometry of the molecule and its ability to integrate into and disrupt lipid membranes. | cleaninginstitute.org |
Innovative Applications and Technological Advancements Involving the Chemical Compound
Applications in Materials Science and Engineering
Isotridecanol (B73481) ethoxylates are integral to numerous advancements in materials science and engineering due to their excellent emulsifying, wetting, and dispersing properties. atamanchemicals.comatamankimya.com
Polymer Additives and Modifiers
In the realm of polymer science, isotridecanol ethoxylates serve as effective additives and modifiers. atamankimya.com They are utilized in emulsion polymerization, a process used to synthesize a variety of polymers. atamanchemicals.comatamankimya.com In this application, the surfactant facilitates the formation of stable emulsions of monomers in water, influencing particle size and stability of the resulting polymer dispersion. atamankimya.com The hydrophobic isotridecyl group orients towards the monomer droplets while the hydrophilic polyoxyethylene chain extends into the aqueous phase, providing steric stabilization that prevents agglomeration of the polymer particles. atamankimya.com
Specific products, such as certain grades of ethoxylated isotridecanol, are marketed as biodegradable, non-ionic emulsifiers and surfactants for plastics and rubber applications. specialchem.comspecialchem.com Their role is crucial in the formulation of various polymer-based products, including adhesives and plastics. windows.netspecialchem.com
Coatings and Surface Technologies
The performance of coatings and surface treatments is significantly enhanced by the inclusion of isotridecanol ethoxylates. atamankimya.comnanotrun.com They function as wetting agents, ensuring that a coating spreads evenly across a surface by reducing the surface tension between the liquid coating and the substrate. atamanchemicals.com This is particularly important for achieving uniform and defect-free films in paints, inks, and other coating formulations. nanotrun.com
Furthermore, their emulsifying properties are vital for creating stable water-based formulations of oils and resins, which are common components of modern coatings. atamanchemicals.com They are also used in the formulation of leveling and thickening agents for paints. nanotrun.comgoogle.com For instance, certain isotridecanol ethoxylates have been shown to be effective at providing thickening, stabilizing, and homogeneity in detergent emulsions. google.com
Nanomaterial Integration
While direct, extensive research on the specific role of Einecs 282-580-7 in nanomaterial integration is not widely detailed in the provided results, its fundamental properties as a surfactant suggest a strong potential in this field. Surfactants are crucial for the dispersion and stabilization of nanoparticles in liquid matrices, preventing their aggregation and ensuring their uniform distribution. This is essential for harnessing the unique properties of nanomaterials in various applications. The ability of isotridecanol ethoxylates to form stable dispersions makes them suitable candidates for facilitating the integration of nanomaterials into polymers, coatings, and other composites. atamankimya.com One patent mentions the use of isotridecanol ethoxylates in liquid compositions containing nanoparticles, where they contribute to achieving lower viscosity. google.com Additionally, companies involved in nanotechnology and new material industries supply isotridecanol ethoxylates, indicating their use in these advanced sectors. alibaba.com
Roles in Chemical Synthesis and Catalysis
Isotridecanol ethoxylates play a significant role as process auxiliaries in various chemical syntheses. atamanchemicals.com Their primary function is as a surfactant in emulsion polymerization, as detailed in section 6.1.1. atamankimya.com Beyond this, they are used as emulsifiers for a variety of oils and solvents, creating the stable, fine dispersions necessary for many chemical reactions to proceed efficiently. atamanchemicals.com
Isotridecanol itself, the precursor to its ethoxylates, is a key starting material for the synthesis of other important chemicals. evonik.com For example, it undergoes esterification to produce specialty esters used in high-performance lubricants and paints. evonik.com The ethoxylation reaction itself, where ethylene (B1197577) oxide is added to isotridecanol, is a critical process, often catalyzed by a base like sodium or potassium hydroxide (B78521) at elevated temperatures.
In the field of catalysis, there is mention of isotridecanol ethoxylates being used for catalyst support for automotive catalysts, indicating a role in enhancing the efficiency and performance of catalytic systems. windows.net
Potential for Environmental Remediation Technologies
The properties of isotridecanol ethoxylates also suggest their potential application in environmental remediation. Their surfactant nature makes them effective cleaning agents, capable of removing dirt, grease, and other contaminants from surfaces. atamanchemicals.comatamankimya.com This is particularly relevant for cleaning up oil spills and contaminated soil. By reducing the interfacial tension between oil and water, these surfactants can help to break up oil slicks and facilitate their removal. atamanchemicals.com
A key characteristic that supports their use in environmental applications is their biodegradability. santos.comsantos.com Studies have shown that isotridecanol ethoxylates are readily biodegradable, meaning they can be broken down by microorganisms in the environment, preventing long-term accumulation and reducing their environmental impact. santos.comsantos.com This makes them a more environmentally friendly alternative to some other types of surfactants. The chemical also has a low potential for bioaccumulation. santos.comsantos.com
Furthermore, they are used in products for water treatment, which can include processes for purifying contaminated water sources. atamankimya.comeuropa.eu Their ability to emulsify and disperse pollutants can be a preliminary step in various water treatment technologies. atamanchemicals.com
Regulatory Science and Policy Implications Concerning the Chemical Compound
Scientific Principles Guiding Regulatory Assessment under International Frameworks
The regulation of chemical substances, particularly under comprehensive frameworks like the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH), relies on a set of scientific principles to evaluate potential risks to human health and the environment. For complex substances like UVCBs, these principles are adapted to account for their inherent variability and complexity. loa-reach.com
Persistence, Bioaccumulation, and Long-Range Transport (PBT) Assessment Methodologies
The assessment of Persistent, Bioaccumulative, and Toxic (PBT) properties is a cornerstone of chemical regulation, aimed at identifying substances that can remain in the environment for long periods, accumulate in living organisms, and cause harm. For UVCBs, this assessment is particularly challenging due to their multi-constituent nature. cefic-lri.orgoup.comnih.gov
Under REACH, if a constituent present at or above 0.1% (w/w) is identified as a PBT or vPvB (very Persistent and very Bioaccumulative) substance, the entire UVCB substance is considered as such. cefic-lri.orgeuropa.eu This necessitates a thorough characterization of the UVCB's composition. However, it is often impractical to test every single constituent. cefic-lri.orglabcorp.com Therefore, several tailored assessment strategies have been developed:
Known Constituents Approach: This involves identifying and assessing the PBT properties of individual constituents.
Fraction Profiling: The UVCB is separated into structurally similar fractions, which are then tested. This is particularly relevant for petroleum substances where the "hydrocarbon block method" is used. ifrafragrance.org
Whole Substance Testing: In some cases, the entire UVCB is tested, especially to understand the potential for mixture effects on properties like biodegradation. cefic-lri.orgnih.gov
The selection of the appropriate strategy depends on the specific characteristics of the UVCB. cefic-lri.org The European Chemicals Agency (ECHA) has affirmed the legality of identifying UVCBs as PBT/vPvB based on the properties of their constituents. europa.eu
Recent advancements are exploring new approach methodologies (NAMs) to modernize PBT assessment, aiming to reduce reliance on animal testing and overcome limitations of current methods. nih.gov These include indicators like cumulative toxicity equivalents (CTE) and persistent toxicity equivalents (PTE), which can be measured using high-throughput in vitro bioassays. nih.gov
Criteria for Endocrine Disrupting Chemical (EDC) Identification in Environmental Contexts
The identification of Endocrine Disrupting Chemicals (EDCs) is another critical area of regulatory science. The established criteria, largely based on the World Health Organization's definition, require evidence of an adverse effect in an intact organism, an endocrine mode of action, and a plausible causal link between the two. openrepository.comfreiaproject.euciel.org
For environmental organisms, an adverse effect is defined as a change in morphology, physiology, growth, development, reproduction, or lifespan that impairs functional capacity or increases susceptibility to other stressors at the population level. openrepository.com The identification process involves a weight-of-evidence approach, considering all available scientific data from in vivo studies, as well as in vitro and mechanistic studies that inform on the endocrine mode of action. openrepository.com
However, the application of these criteria to UVCBs is fraught with difficulty. The current data requirements within many legal frameworks are often insufficient to provide the necessary information on the mechanisms of action for the numerous constituents of a complex substance. openrepository.com This data gap hampers the ability of regulatory authorities to effectively identify and regulate EDCs within this class of chemicals. There is a recognized need for more harmonized and intelligent testing strategies to efficiently screen for EDCs. openrepository.comenv-health.org
Data Gaps and Uncertainties in Regulatory Science for the Chemical Compound
The regulatory assessment of complex chemical compounds is characterized by significant data gaps and uncertainties, which pose considerable challenges to ensuring a high level of protection for human health and the environment.
Challenges in Higher-Tier Environmental Endpoints Evaluation
Evaluating higher-tier environmental endpoints, such as chronic toxicity to aquatic organisms, reproductive effects, and carcinogenicity, is particularly challenging for UVCBs. teknoscienze.com While the testing requirements under regulations like REACH are the same for all substance types, fulfilling them for UVCBs is more complex. oup.comteknoscienze.com
Key challenges include:
Test Material Representativeness: Ensuring that the tested material is representative of the UVCB as marketed can be difficult due to compositional variability. acs.org
Impracticality of Testing all Constituents: As previously mentioned, testing every component of a complex mixture is not feasible. labcorp.com
Limited Acceptance of In Vitro Methods: For many higher-tier endpoints, in vitro approaches are not yet considered mature enough to fully replace in vivo testing, although they can be used in a weight-of-evidence approach. concawe.eu
Analytical Difficulties: Tracking the fate of individual constituents in environmental fate and toxicity tests is analytically demanding. concawe.eu
These challenges often lead to the use of read-across and grouping approaches, where data from tested constituents or fractions are used to predict the properties of the entire UVCB. concawe.eu
Methodological Limitations in Exposure Assessment
Exposure assessment for complex substances is another area fraught with methodological limitations. Accurately quantifying human and environmental exposure is essential for a protective risk assessment. nih.govepa.gov However, for UVCBs, this is complicated by:
Lack of Detailed Compositional Information: The "unknown" or "variable" nature of UVCBs makes it difficult to track all potential components in the environment and in biological systems. nih.gov
Mixture Effects: The combined exposure to multiple chemicals can lead to additive or, more rarely, synergistic effects, which are not always captured by single-substance assessments. nih.govmdpi.com
Inadequate Disclosure: Information on the precise chemical composition of mixtures can be proprietary, hindering a comprehensive exposure assessment. nih.gov
Complex Exposure Pathways: For many UVCBs, exposure can occur through multiple sources and pathways, which are difficult to fully characterize. mdpi.com
Development of Alternative Testing Strategies and In Silico Models for Regulatory Purposes
To address the challenges of assessing complex substances and to reduce reliance on animal testing, there is a significant push towards the development and implementation of alternative testing strategies and in silico (computational) models. labcorp.comconcawe.eumdpi.com
Alternative Testing Strategies often involve a tiered or integrated approach to testing and assessment (IATA). labcorp.com This can include:
In Vitro Bioassays: High-throughput screening assays can be used to assess specific mechanisms of toxicity for multiple constituents.
Fate-Directed Toxicity Testing: This approach investigates the biodegradation of a UVCB and then conducts toxicity testing on the remaining sample to assess the impact of persistent constituents and transformation products. labcorp.com
Metabolomics: This technique can be used to support read-across approaches by comparing the metabolic profiles of different UVCBs. loa-reach.com
Interactive Data Table: Alternative Testing Approaches for UVCBs
| Approach | Description | Application in UVCB Assessment |
| In Vitro Bioassays | High-throughput screening assays to evaluate specific toxicological endpoints (e.g., receptor binding, gene activation). | Can be used to screen numerous constituents for specific hazards like endocrine activity, helping to prioritize further testing. |
| Fate-Directed Toxicity Testing | The UVCB is subjected to biodegradation studies, and the resulting mixture is then tested for toxicity. | Assesses the hazard of persistent constituents and degradation products that may form in the environment. |
| Metabolomics | Analysis of the complete set of small-molecule metabolites in a biological system exposed to a chemical. | Can provide a biological "fingerprint" to support grouping and read-across by demonstrating similar biological responses to different UVCBs. |
| Grouping and Read-Across | Using data from a tested substance or group of substances to predict the properties of a similar, untested substance. | A cornerstone of UVCB assessment, allowing for the evaluation of a large number of constituents without testing each one individually. loa-reach.comconcawe.eu |
In Silico Models , such as Quantitative Structure-Activity Relationship (QSAR) models, play an increasingly important role in predicting the properties of chemical substances for regulatory purposes. nih.govresearchgate.neteuropa.euacs.org For UVCBs, these models can be used to:
Fill Data Gaps: Predict the physicochemical, toxicological, and environmental fate properties of individual constituents for which no experimental data exists. acs.org
Support Grouping: Help to group constituents based on predicted similarities in their properties.
Predict Degradation Pathways: Tools like the EAWAG-BBD Pathway Prediction System can help identify potential transformation products that may need to be assessed. cefic-lri.org
While these models offer a rapid and cost-effective means of generating data, their regulatory acceptance depends on their scientific validity, reliability, and appropriate documentation. nih.gov For complex mixtures, developing models that can account for mixture-related effects remains an active area of research. nih.goveuropa.eu
Interactive Data Table: In Silico Models in UVCB Regulation
| Model Type | Description | Application in UVCB Assessment |
| (Q)SAR Models | (Quantitative) Structure-Activity Relationship models predict the properties of a chemical based on its molecular structure. | Used to estimate missing data for individual constituents for endpoints such as toxicity, bioaccumulation, and persistence. acs.org |
| Pathway Prediction Systems | Software that predicts the likely biodegradation pathways of a chemical. | Helps in identifying potential persistent transformation products that may require further assessment. cefic-lri.org |
| Mixture Toxicity Models | Models that aim to predict the combined toxicity of a chemical mixture. | Can be used to assess the overall hazard of a UVCB, though still an area of active development for complex mixtures. nih.gov |
Integrated Approaches to Testing and Assessment (IATA)
Integrated Approaches to Testing and Assessment (IATA) represent a modern, flexible framework for chemical safety evaluation, moving away from a rigid, one-size-fits-all testing paradigm. IATA involves the use of multiple information sources to determine the potential hazards of a chemical, thereby informing regulatory decisions. mdpi.comnih.gov These approaches can incorporate data from traditional in vivo and in vitro tests, as well as newer methodologies like high-throughput screening, computational modeling, and the Adverse Outcome Pathway (AOP) concept. mdpi.com The goal is to build a weight of evidence for a specific toxicological endpoint, which can reduce the reliance on animal testing and increase the efficiency of chemical assessment.
For chemical classes like organophosphorus flame retardants, which includes Methylphosphonic acid, compound with amidinourea (1:1), IATA is particularly relevant. Given the large number of these compounds and the potential for shared mechanisms of toxicity, a class-based IATA can be employed to prioritize substances for further in-depth testing. oecd.org For instance, an IATA for developmental neurotoxicity (DNT) of aromatic organophosphorus flame retardants has been developed as a case study. mdpi.comnih.govresearchgate.net This approach integrates in vitro battery assays and zebrafish embryo behavior assays to screen and rank compounds based on their potential DNT effects. mdpi.comresearchgate.net While no specific IATA has been published for Methylphosphonic acid, compound with amidinourea (1:1), its assessment would likely follow a similar integrated strategy, leveraging existing data on structurally related compounds to inform a weight-of-evidence evaluation.
The development and application of IATA are ongoing processes, with organizations like the Organisation for Economic Co-operation and Development (OECD) actively working on guidance and case studies to promote their use in regulatory decision-making. oecd.org
Global Harmonization Efforts and International Policy Debates
Efforts to harmonize chemical regulations globally are primarily driven by the need to protect human health and the environment while facilitating international trade. The most significant initiative in this area is the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). cnrs.fr The GHS provides a standardized framework for classifying chemical hazards and communicating them through labels and safety data sheets (SDS).
In the European Union, the GHS is implemented through the Classification, Labelling and Packaging (CLP) Regulation. According to the ECHA registration dossier, Methylphosphonic acid, compound with amidinourea (1:1) is not classified as hazardous by the majority of notifiers under the CLP regulation. nih.goveuropa.eu However, a minority of notifications (28.6%) have assigned it the hazard class "Aquatic Chronic 3," indicating that it is harmful to aquatic life with long-lasting effects. nih.gov This discrepancy highlights that even within a harmonized system, interpretations and available data can lead to different classification outcomes.
The international trade of chemicals like Methylphosphonic acid, compound with amidinourea (1:1) also brings into play regulations such as the Chemical Weapons Convention (CWC). While primarily aimed at preventing the proliferation of chemical weapons, the CWC schedules certain dual-use chemicals. Some organophosphorus compounds are listed in the CWC schedules due to their potential as precursors for nerve agents. For instance, dimethyl methylphosphonate, which shares a structural similarity with the phosphonic acid component of the subject compound, is a Schedule 2 chemical. dfat.gov.audfat.gov.au This underscores the need for companies trading in such chemicals to be aware of and comply with these international agreements.
Role of Scientific Committees in Policy Formulation
Scientific committees play a crucial role in providing independent, evidence-based advice to policymakers and regulatory agencies on the risks associated with chemicals. These committees are typically composed of experts from various scientific disciplines who review toxicological and epidemiological data to assess the potential for harm to human health and the environment.
In the European Union, committees like the ECHA's Committee for Risk Assessment (RAC) and the Committee for Socio-Economic Analysis (SEAC) are central to the implementation of REACH. They provide opinions on proposed restrictions, authorizations, and harmonized classifications of chemicals. For broader policy questions, the European Commission relies on non-food scientific committees such as the Scientific Committee on Health and Environmental Risks (SCHER) and the Scientific Committee on Consumer Safety (SCCS).
Cross-Jurisdictional Regulatory Discrepancies
Despite global harmonization efforts like the GHS, significant regulatory discrepancies for chemicals, particularly flame retardants, exist across different jurisdictions. These differences can arise from varying legislative frameworks, risk assessment methodologies, and policy objectives.
In the European Union, the regulation of chemicals is centralized under REACH, which requires industries to register substances and provide data on their safety. As previously mentioned, Methylphosphonic acid, compound with amidinourea (1:1) is registered under REACH. europa.eu In the United States, the regulatory landscape is more fragmented. The Toxic Substances Control Act (TSCA), administered by the Environmental Protection Agency (EPA), is the primary federal law for chemical management. However, individual states have also enacted their own legislation restricting the use of certain flame retardants in consumer products. stinson.comsgs.com
For example, states like California, Washington, and New York have banned or restricted several organohalogen and organophosphorus flame retardants in products such as children's products, furniture, and electronics. stinson.comsgs.com These state-level actions often target specific compounds based on concerns about their potential for persistence, bioaccumulation, and toxicity. While Methylphosphonic acid, compound with amidinourea (1:1) is not explicitly listed in these state-level bans, the trend towards regulating flame retardants as a class could have implications for its future use.
These cross-jurisdictional discrepancies create challenges for companies that operate in multiple markets, as they must navigate a complex patchwork of regulations. The table below provides a simplified comparison of the regulatory approaches to flame retardants in the EU and the US.
Table 2: Comparison of Regulatory Approaches for Flame Retardants
| Jurisdiction | Primary Legislation | Approach | Key Characteristics |
| European Union | REACH, CLP | Centralized, data-driven | Requires registration and hazard assessment for all substances produced or imported above one tonne per year. Employs a substance-of-very-high-concern (SVHC) and authorization process. |
| United States | TSCA, State Laws | Federal and state-level | TSCA requires EPA to evaluate the safety of new and existing chemicals. Numerous states have enacted their own bans and restrictions on specific flame retardants in consumer products, often going beyond federal regulations. |
This regulatory divergence underscores the ongoing debate about the most effective way to manage the risks of chemicals while fostering innovation and international trade.
Emerging Research Frontiers and Future Perspectives on the Chemical Compound
Advanced Computational Chemistry and Modeling Approaches
Computational chemistry offers powerful tools to predict and understand the behavior of chemical compounds at a molecular level. For Methylphosphonic acid, compound with amidinourea (1:1), these approaches could provide foundational knowledge of its structure, reactivity, and interactions, which is currently absent in public literature.
Quantum mechanical (QM) methods are essential for elucidating the electronic structure, reaction mechanisms, and spectroscopic properties of molecules. Research on methylphosphonic acid has utilized QM simulations, including Density Functional Theory (DFT), for various purposes. Studies have simulated its vibrational spectra, calculated its condensation pathways, and investigated its photo-degradation mechanisms. acs.orgrsc.orgsigmaaldrich.comcapes.gov.br For instance, DFT calculations were employed to understand the C–P bond cleavage mechanism during its photolysis, identifying the roles of specific reactive oxygen species. rsc.org Similarly, QM reference spectra for methylphosphonic acid have been simulated to aid in its identification as a degradation product of chemical warfare agents. sigmaaldrich.comresearchgate.netresearchgate.net
Future research on EINECS 282-580-7 could apply similar QM methods to:
Determine the precise three-dimensional structure of the salt, including the protonation states and hydrogen bonding network between the methylphosphonic acid and amidinourea ions.
Calculate its vibrational (IR and Raman) and NMR spectra to serve as a reference for experimental identification and characterization. researchgate.netdntb.gov.ua
Investigate the thermal decomposition mechanism at a molecular level, which is critical for understanding its flame-retardant properties.
Model the interaction energies and geometries when adsorbed onto various polymer surfaces, providing insight into its function as a flame retardant.
Quantum chemical calculations have also been applied to amidinourea and its derivatives, often to understand their structural features and electronic properties, which contribute to their biological or material functions. researchgate.netdntb.gov.ua
While QM methods are computationally intensive, molecular dynamics (MD) simulations can model the behavior of larger systems over time, such as the compound's interaction within a polymer matrix or a biological system. For amidinourea derivatives, MD simulations have been used to study their binding to biological targets like enzymes, providing insights into their mechanism of action. nih.gov
For Methylphosphonic acid, compound with amidinourea (1:1), future MD studies could:
Simulate its dispersion and interaction within different polymers to understand how it affects material properties.
Model its behavior in aqueous environments to predict its environmental fate and transport.
If relevant biological targets are identified, molecular docking could screen for potential interactions and guide further experimental work. Docking studies have been instrumental in evaluating derivatives of amidinourea and benzoylguanidines against various therapeutic targets. mdpi.comtandfonline.com
The table below summarizes potential computational studies for the compound based on research on its components.
| Computational Method | Research Target for this compound | Precedent from Component Research |
| Quantum Mechanics (DFT) | 3D Structure, Spectroscopic Signatures, Reaction Mechanisms | Simulation of NMR spectra and degradation pathways for Methylphosphonic acid. rsc.orgresearchgate.net Quantum chemical calculations for Guanylurea. researchgate.net |
| Molecular Dynamics (MD) | Interaction with Polymer Matrices, Environmental Behavior | MD simulations of amidinourea derivatives with biological targets. nih.gov |
| Molecular Docking | Prediction of Binding to Potential Biological Targets | Docking of amidinourea and guanidine (B92328) derivatives to explore antimicrobial and other activities. mdpi.comtandfonline.com |
Integration of Omics Technologies in Mechanistic Studies
Omics technologies (genomics, proteomics, metabolomics) provide a holistic view of the biological effects of a chemical. Currently, there is no public data on the omics-level effects of this compound. However, research on its components suggests potential avenues.
Methylphosphonic acid is a known metabolite and is involved in microbial phosphorus metabolism. nih.govhmdb.caacs.org Studies have explored the metabolic pathways for its utilization by microbes, identifying the enzymes and genes involved. acs.orgecmdb.ca An oxidative pathway for its catabolism has been described, which could be a focus for future metabolomic and proteomic studies. acs.org
Amidinourea derivatives have been studied for their effects on various pathogens, with research exploring their mode of action, which inherently involves mechanistic studies at the molecular and cellular level. nih.govnih.govresearchgate.net
Future research integrating omics technologies could investigate:
Metabolomics: To understand how organisms (e.g., soil microbes, aquatic life) metabolize the compound upon environmental exposure. This would help in identifying degradation products and assessing its persistence.
Proteomics: To identify protein expression changes in organisms exposed to the compound, revealing potential mechanisms of toxicity or biological interaction.
Transcriptomics: To analyze changes in gene expression, providing early indicators of cellular response to the compound.
These studies would be crucial for a comprehensive environmental risk assessment and for discovering any unanticipated biological activities.
Sustainable Chemistry and Circular Economy Considerations for the Chemical Compound
The principles of sustainable chemistry and the circular economy encourage the design of safer chemicals and processes that minimize waste and environmental impact.
The synthesis and application of Methylphosphonic acid, compound with amidinourea (1:1), primarily as a flame retardant, can be evaluated from a sustainability perspective. hunterdouglasarchitectural.com
Sustainable Synthesis: Research into the biosynthesis of methylphosphonic acid by marine microbes opens the door to exploring biocatalytic or bio-inspired routes for its production, potentially reducing reliance on traditional chemical synthesis. nih.govresearchgate.net The synthesis of amidinourea from dicyandiamide (B1669379) could also be optimized for greener conditions. buaa.edu.cn
Material Lifecycle: As a flame retardant, the compound is incorporated into materials like textiles. europa.eu Research is needed to understand its fate at the end of the product's life. Can it be recovered and reused? Does it leach from landfills? Does its presence hinder the recycling of the host material?
Green Alternatives: While effective, many flame retardants face scrutiny for their environmental and health profiles. A key research area is the design of safer, more sustainable flame retardants. Computational modeling could be used to predict the toxicity and environmental persistence of this compound and guide the design of alternatives with improved safety profiles.
Circular Nitrogen: Research on related guanidinium (B1211019) compounds has touched upon their role in the electrocatalytic reduction of waste nitrate (B79036) to valuable ammonia, a key concept in creating a circular nitrogen economy. researchgate.net While a distant prospect, exploring the catalytic properties of this nitrogen-rich compound or its degradation products could be a novel research direction.
Interdisciplinary Research Needs and Collaborative Paradigms
Advancing the scientific understanding of Methylphosphonic acid, compound with amidinourea (1:1) requires a multidisciplinary approach, bridging chemistry, materials science, environmental science, toxicology, and computational science.
Future progress will depend on collaborations to:
Chemists and Material Scientists: To develop and characterize new formulations incorporating the flame retardant and to study its performance and lifecycle within those materials.
Computational and Experimental Chemists: To synergistically use modeling to predict properties and guide experiments, accelerating the pace of discovery and understanding. rsc.org
Environmental Scientists and Toxicologists: To conduct comprehensive studies on the compound's environmental fate, persistence, bioaccumulation, and potential toxicity using advanced analytical and omics techniques.
Chemical Engineers and Sustainability Experts: To assess the lifecycle of products containing the compound and to develop greener synthesis routes and circular economy-based solutions. bohrium.com
By fostering these interdisciplinary collaborations, the scientific community can move beyond the current, limited understanding of this compound and build a comprehensive knowledge base that supports its safe and sustainable use.
Q & A
Basic Research Questions
Q. How can researchers accurately determine the chemical structure and purity of EINECS 282-580-7?
- Methodological Answer : Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with reference databases and ensure reproducibility by adhering to standardized protocols for sample preparation and instrument calibration .
Q. What are the established synthesis protocols for this compound in laboratory settings?
- Methodological Answer : Follow peer-reviewed synthetic routes (e.g., Grignard reactions, catalytic hydrogenation) with precise stoichiometric ratios, temperature controls, and inert atmospheric conditions. Document deviations from existing protocols and validate product identity through spectral data comparison. For novel methods, provide detailed sourcing of reagents (e.g., supplier, purity grade) and equipment specifications .
Q. What key physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Prioritize properties such as solubility (in polar/non-polar solvents), thermal stability (via differential scanning calorimetry), and reactivity (e.g., susceptibility to hydrolysis or oxidation). Use these data to design stability studies or compatibility tests with other reagents. Reference authoritative databases like PubChem or Reaxys for baseline data .
Q. How should researchers conduct a literature review on this compound to identify knowledge gaps?
- Methodological Answer : Systematically search databases (Web of Science, SciFinder) using Boolean operators (e.g., This compound AND [synthesis/application/degradation]). Filter results by relevance, citation count, and publication date. Annotate conflicting findings (e.g., divergent reaction yields) to frame hypotheses for further investigation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in studies involving this compound?
- Methodological Answer : Apply statistical tools (e.g., ANOVA for inter-laboratory variability analysis) and error propagation models to identify systemic biases. Replicate experiments under controlled conditions (e.g., standardized humidity/temperature) and cross-check instrumentation calibration. Use meta-analysis frameworks to reconcile discrepancies across studies .
Q. What experimental design strategies optimize the study of this compound’s reactivity under varying environmental conditions?
- Methodological Answer : Implement factorial design to test multiple variables (e.g., pH, light exposure) simultaneously. Use response surface methodology (RSM) to model interactions between variables. Include negative controls (e.g., inert solvents) and validate results with kinetic studies (e.g., rate constant calculations) .
Q. How can advanced spectroscopic techniques enhance the characterization of this compound’s degradation products?
- Methodological Answer : Employ hyphenated techniques like LC-MS/MS for real-time monitoring of degradation pathways. Use X-ray photoelectron spectroscopy (XPS) to analyze surface composition changes and electron paramagnetic resonance (EPR) to detect free radical intermediates. Compare degradation profiles with computational simulations (e.g., DFT calculations) .
Q. What methodologies integrate cross-disciplinary data (e.g., toxicology and environmental fate) for this compound?
- Methodological Answer : Develop a data management plan (DMP) to harmonize datasets from disparate fields. Use geographic information systems (GIS) for spatial analysis of environmental distribution and machine learning models to predict bioaccumulation potential. Ensure ethical compliance by anonymizing human-derived data (if applicable) .
Guidelines for Methodological Rigor
- Reproducibility : Document all experimental parameters (e.g., batch numbers, ambient conditions) in a lab notebook and supplementary materials .
- Data Validation : Use triplicate measurements and outlier detection algorithms (e.g., Grubbs’ test) to ensure data integrity .
- Ethical Compliance : For studies involving human/animal subjects, adhere to institutional review board (IRB) protocols and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
